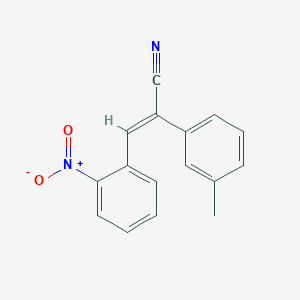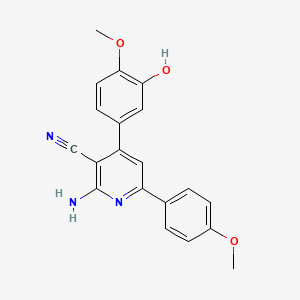![molecular formula C21H19N3O2 B5312435 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312435.png)
3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the quinazolinone family and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. In vivo studies have also shown that the compound can inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone in lab experiments is its ability to selectively target cancer cells. This compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for research on 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of research is the investigation of the compound's potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of 3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone involves the condensation of 2-(2-methyl-1H-indol-3-yl)acetaldehyde with 3-amino-2-hydroxypropyl vinyl ketone. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and yields the desired compound in good yields.
Aplicaciones Científicas De Investigación
3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-15(16-6-2-4-8-18(16)22-14)10-11-20-23-19-9-5-3-7-17(19)21(26)24(20)12-13-25/h2-11,22,25H,12-13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUBOZBRAPZKDO-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)
![ethyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5312378.png)

![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)
![7-[(2,3-dichlorophenyl)sulfonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5312395.png)

![4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid](/img/structure/B5312401.png)
![4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)


![1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B5312420.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312425.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5312430.png)
![1-{[ethyl(methyl)amino]acetyl}-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5312437.png)